4-Chloro-1-(2-chlorophenyl)-1-oxobutane
Overview
Description
4-Chloro-1-(2-chlorophenyl)-1-oxobutane is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of butanone, featuring a chlorophenyl group attached to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane typically involves the chlorination of 1-(2-chlorophenyl)-1-butanone. One common method is the Friedel-Crafts acylation of 2-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions, typically in a solvent like dichloromethane, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-chlorophenyl)-1-oxobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-1-(2-chlorophenyl)butanoic acid, while reduction can produce 4-chloro-1-(2-chlorophenyl)butanol.
Scientific Research Applications
4-Chloro-1-(2-chlorophenyl)-1-oxobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It serves as a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the chlorophenyl group can participate in π-π interactions or hydrophobic interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(2-chlorophenyl)-1-butanol: A reduced form of the compound with an alcohol group.
4-Chloro-1-(2-chlorophenyl)butanoic acid: An oxidized derivative with a carboxylic acid group.
4-Chloro-1-(2-chlorophenyl)-1-imidazole: A heterocyclic derivative with an imidazole ring.
Uniqueness
4-Chloro-1-(2-chlorophenyl)-1-oxobutane is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a carbonyl group
Properties
IUPAC Name |
4-chloro-1-(2-chlorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRNRTGWZLLPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631521 | |
Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103906-66-7 | |
Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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